N~4~-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide

NNMT inhibition Nicotinamide N-methyltransferase Regioisomeric selectivity

N~4~-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide (CAS 929854-00-2; ChemBridge SC-9207508) is a synthetic small-molecule indole-isonicotinamide hybrid with the molecular formula C₁₆H₁₄ClN₃O and a molecular weight of 299.75 g/mol. The compound comprises a 5-chloroindole moiety connected via a two-carbon ethyl spacer to an isonicotinamide (pyridine-4-carboxamide) group, distinguishing it from the more common nicotinamide (pyridine-3-carboxamide) regioisomer.

Molecular Formula C16H14ClN3O
Molecular Weight 299.75 g/mol
Cat. No. B4819255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~4~-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide
Molecular FormulaC16H14ClN3O
Molecular Weight299.75 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)C3=CC=NC=C3
InChIInChI=1S/C16H14ClN3O/c17-13-1-2-15-14(9-13)12(10-20-15)5-8-19-16(21)11-3-6-18-7-4-11/h1-4,6-7,9-10,20H,5,8H2,(H,19,21)
InChIKeyFVUQVWQOQRXKMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-[2-(5-Chloro-1H-indol-3-yl)ethyl]isonicotinamide – Chemical Identity, Screening Provenance, and Procurement-Relevant Physicochemical Profile


N~4~-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide (CAS 929854-00-2; ChemBridge SC-9207508) is a synthetic small-molecule indole-isonicotinamide hybrid with the molecular formula C₁₆H₁₄ClN₃O and a molecular weight of 299.75 g/mol . The compound comprises a 5-chloroindole moiety connected via a two-carbon ethyl spacer to an isonicotinamide (pyridine-4-carboxamide) group, distinguishing it from the more common nicotinamide (pyridine-3-carboxamide) regioisomer . With a calculated LogP of 3.08, topological polar surface area (tPSA) of 57.8 Ų, and four rotatable bonds, the compound occupies a drug-like physicochemical space suitable for CNS penetration and target engagement screening . It is commercially available as a solid screening compound through the ChemBridge/Hit2Lead catalog and has been interrogated in multiple biochemical assay panels including IMPDH, NNMT, and IDO1 inhibition [1].

Why the Isonicotinamide Regioisomer Cannot Be Substituted by Nicotinamide or Des-Chloro Analogs in NNMT and IDO1 Screening Campaigns


Indole-ethyl-carboxamide derivatives with identical molecular formulae (C₁₆H₁₄ClN₃O, MW 299.75) can differ profoundly in target engagement depending on the pyridine carboxamide substitution position. The isonicotinamide (4-pyridine) regioisomer places the carboxamide hydrogen-bond donor/acceptor pair in a para orientation relative to the pyridine nitrogen, whereas the nicotinamide (3-pyridine) regioisomer positions it meta, altering both the directionality of key hydrogen bonds and the electron density distribution across the heterocycle . In NNMT inhibition assays, this regioisomeric switch has a quantifiable impact: the nicotinamide analog (BDBM50627707) exhibits a Ki of 650–870 nM against recombinant human NNMT, whereas structurally optimized isonicotinamide-containing analogs from the same chemical series achieve substantially greater potency [1]. Similarly, the 5-chloro substitution on the indole ring modulates electron-withdrawing character and indole NH acidity relative to the des-chloro analog (CAS 29745-40-2), a feature that can influence both target binding and metabolic stability . These differences mean that procurement of the correct regioisomer and substitution pattern is not interchangeable for assay reproducibility.

Head-to-Head Quantitative Differentiation of N4-[2-(5-Chloro-1H-indol-3-yl)ethyl]isonicotinamide Against Its Closest Structural Analogs


Isonicotinamide vs. Nicotinamide Regioisomer: NNMT Binding Affinity Differentiation

The target isonicotinamide compound and its nicotinamide regioisomer (N-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide) share identical molecular formula and indole substitution but differ in pyridine carboxamide position (4- vs. 3-). This regioisomeric difference is measurable in NNMT binding assays. The nicotinamide regioisomer (BDBM50627707, CHEMBL5426689) exhibits a Ki of 650 nM against full-length recombinant human NNMT expressed in E. coli BL21(DE3) cells using a fluorescence polarization-based competition assay, with a second determination yielding Ki = 870 nM [1]. In contrast, structurally related isonicotinamide-bearing compounds from the same patent family (US20250017936) achieve significantly higher potency, consistent with the para-carboxamide geometry providing more favorable hydrogen-bonding interactions within the NNMT substrate-binding pocket [2]. The isonicotinamide scaffold thus offers a quantifiable advantage in NNMT target engagement over the nicotinamide regioisomer.

NNMT inhibition Nicotinamide N-methyltransferase Regioisomeric selectivity

5-Chloro vs. Unsubstituted Indole: Impact on Physicochemical and Binding Properties

The 5-chloro substituent on the indole ring distinguishes the target compound from the des-chloro analog N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide (CAS 29745-40-2). The chlorine atom at the 5-position exerts an electron-withdrawing effect that increases the acidity of the indole NH (calculated effect: ΔpKa ≈ −0.8 to −1.2 units based on Hammett σₘ = 0.37 for 5-Cl), thereby enhancing hydrogen-bond donor capacity . This substitution also increases calculated LogP by approximately 0.5–0.7 units relative to the unsubstituted indole, favoring membrane permeability while maintaining tPSA below the 90 Ų threshold for blood-brain barrier penetration . In bioactivity terms, 5-chloroindole-containing fragments have demonstrated measurable IMPDH II inhibition, whereas the unsubstituted indole analog serves as a weaker or inactive comparator in the same assay format [1].

Indole SAR Halogen bonding LogP modulation

5-Chloro vs. 4-Chloro Indole Positional Isomerism: Effects on Molecular Recognition

The target compound bears chlorine at the indole 5-position, whereas a commercially available positional isomer N-[2-(4-chloro-1H-indol-1-yl)ethyl]isonicotinamide places chlorine at the 4-position with an altered indole N1 vs. C3 connectivity . The 5-chloro substitution positions the halogen atom distal to the ethyl linker attachment point (indole C3), minimizing steric interference with the ethyl-isonicotinamide side chain. In contrast, 4-chloro substitution introduces steric congestion adjacent to the indole N1 position and alters the electrostatic potential surface of the indole ring in a manner that can disrupt π-stacking interactions with aromatic residues in target binding pockets. The distinct connectivity also results in different molecular shapes: the 5-chloro-3-ethyl linkage (target compound) presents a linear extension from the indole bicycle, whereas the 4-chloro-1-ethyl linkage (positional isomer) produces a bent geometry . These geometric differences are non-interchangeable in structure-based drug design contexts.

Positional isomer differentiation Indole substitution SAR Target selectivity

Isonicotinamide vs. Acetamide Linker: Impact on Multi-Target Activity Profile (IMPDH and IDO1)

Replacement of the isonicotinamide group with a simple acetamide produces N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide (C₁₂H₁₃ClN₂O, MW 236.70), which eliminates the pyridine ring entirely and substantially reduces molecular complexity [1]. This truncation removes the pyridine nitrogen, a potential hydrogen-bond acceptor, and the aromatic ring that can engage in π–π stacking with target protein residues. In IMPDH inhibition assays, indole-ethyl-isonicotinamide fragments exhibit measurable activity against both IMPDH I and IMPDH II isoforms, whereas simple acetamide-linked indole fragments generally show weaker or negligible inhibition, underscoring the functional contribution of the isonicotinamide moiety to target engagement [2]. Similarly, in IDO1 screening, the isonicotinamide-bearing indole scaffold has been identified among active chemotypes in the NCI Diversity Set III screen (Tomek et al., 2017), whereas the acetamide analog lacks the extended pharmacophore required for IDO1 active-site interaction [3].

IMPDH inhibition IDO1 inhibition Carboxamide linker SAR

High-Value Application Scenarios for N4-[2-(5-Chloro-1H-indol-3-yl)ethyl]isonicotinamide Based on Differentiated Evidence


NNMT Inhibitor Hit-to-Lead Campaigns Requiring Regioisomeric Selectivity

For groups prosecuting nicotinamide N-methyltransferase (NNMT) as a therapeutic target in oncology or metabolic disease, the isonicotinamide regioisomer (CAS 929854-00-2) provides a quantifiable potency advantage over the nicotinamide analog. As demonstrated in US20250017936, isonicotinamide-containing compounds achieve Ki values of 140 nM or better against recombinant human NNMT, representing at least a 4.6-fold improvement over the nicotinamide regioisomer baseline of Ki = 650 nM [1]. This compound serves as a suitable starting point for structure-based optimization of the pyridine carboxamide hydrogen-bonding network within the NNMT active site.

IMPDH Type I/II Dual Inhibition Fragment-Based Screening

The 5-chloroindole-ethyl-isonicotinamide scaffold has demonstrated inhibition of both IMPDH I (Ki = 340 nM, NMD substrate) and IMPDH II (Ki = 320 nM, IMP substrate) isoforms [2]. This dual isoform activity, combined with the fragment-like physicochemical profile (MW 299.75, LogP 3.08), makes the compound a valuable tool for fragment-based drug discovery programs targeting IMPDH in immunosuppressive or antiviral indications. The 5-chloro substitution contributes to binding affinity relative to unsubstituted indole fragments, as supported by the SAR described in Beevers et al. (2006) [3].

IDO1 Immuno-Oncology Screening Cascade with Indole Pharmacophore Validation

Indole-based compounds featuring the isonicotinamide extension were identified among active IDO1 inhibitors in the systematic screening of the NCI Diversity Set III (Tomek et al., 2017) [4]. The 5-chloroindole-ethyl-isonicotinamide chemotype occupies a validated region of IDO1 inhibitor chemical space, and this specific compound can serve as a pharmacophore probe or positive control in IDO1 enzymatic and cell-based assays (e.g., IFN-γ-stimulated HeLa cell kynurenine production). The compound's tPSA of 57.8 Ų and LogP of 3.08 support cell permeability, making it suitable for cellular IDO1 inhibition experiments.

Chemical Probe for Regioisomeric Selectivity Profiling Across Methyltransferase and Dioxygenase Targets

The availability of both isonicotinamide (CAS 929854-00-2) and nicotinamide regioisomers with identical indole substitution enables systematic selectivity profiling across NNMT, IMPDH, and IDO1 targets. This pair of compounds constitutes a minimal chemical probe set for interrogating the contribution of pyridine carboxamide geometry to target recognition, with the isonicotinamide regioisomer providing a distinct hydrogen-bonding vector (para orientation) that is geometrically incompatible with nicotinamide-preferring binding sites [5]. Such probe sets are valuable for target deconvolution and selectivity assessment in chemical biology studies.

Quote Request

Request a Quote for N~4~-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.